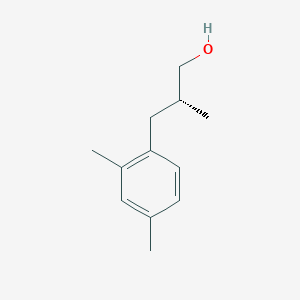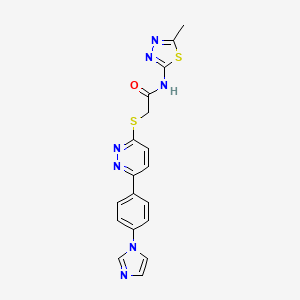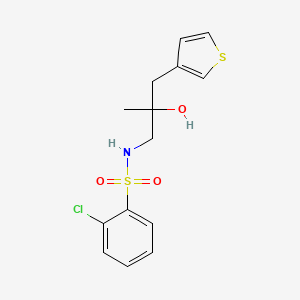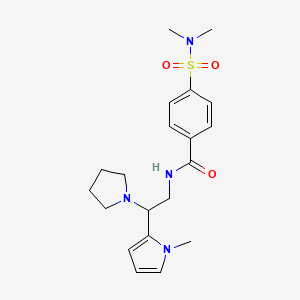
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide, also known as DMFP, is a synthetic compound that belongs to the cyclopropane carboxamide family. It has been the subject of extensive research due to its potential therapeutic applications in various fields.
Wirkmechanismus
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide acts as a negative allosteric modulator of GPCRs, meaning that it binds to a site on the receptor that is distinct from the ligand-binding site and alters the receptor's response to ligand binding. This can lead to a decrease in the receptor's activity and downstream signaling pathways.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of GPCR-mediated signaling pathways. It has also been shown to modulate the activity of other proteins, such as ion channels and enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has several advantages for use in lab experiments, including its high potency and selectivity for GPCRs. However, it also has some limitations, such as its potential off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide, including:
1. Further studies to elucidate the precise mechanisms of N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide's effects on GPCRs and other proteins.
2. Development of new N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide analogs with improved potency and selectivity.
3. Investigation of N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide's potential therapeutic applications in various disease states, such as cancer and neurological disorders.
4. Exploration of N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide's effects on other signaling pathways and cellular processes.
5. Studies to determine the safety and toxicity of N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide in vivo.
Synthesemethoden
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide can be synthesized using a multistep process that involves the reaction of 2,3-dimethylbenzoyl chloride and 4-fluorobenzylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with cyclopropanecarboxylic acid to yield N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has been studied for its potential use in various scientific research applications, including as a tool to study the function of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a crucial role in signal transduction and are involved in a wide range of physiological processes.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c1-12-4-3-5-16(13(12)2)20-17(21)18(10-11-18)14-6-8-15(19)9-7-14/h3-9H,10-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQZKQCJPXKVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2(CC2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyridazine](/img/structure/B2936032.png)
![2-(2,4-dichlorophenoxy)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}acetamide](/img/structure/B2936033.png)



![6'-chloro-1-(3,5-difluorobenzoyl)-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2936041.png)
![ethyl 1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2936042.png)

![2-Oxa-8-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B2936047.png)
![Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2936048.png)
![2-{[4-amino-6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2936049.png)